molecular formula C12H8ClN3S B1415290 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine CAS No. 1105193-13-2

4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine

Cat. No. B1415290
CAS RN: 1105193-13-2
M. Wt: 261.73 g/mol
InChI Key: RJFSKPPPHAGFQQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine (CMPT) is a heterocyclic compound that has been studied extensively in the fields of medicinal chemistry, organic synthesis, and drug development. CMPT is a nitrogen-containing heterocycle that has been found to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. CMPT has also been found to possess antioxidant, anti-neurodegenerative, and anti-oxidant properties. As such, CMPT has been widely studied in the laboratory and clinical settings for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and tested for in vivo analgesic and anti-inflammatory activities. The compounds were characterized by spectroscopy and chromatography, showcasing significant biological activities (Demchenko et al., 2015).

Chemical Properties and Reactions

  • The synthesis and properties of thiazolo[3,2-b]pyridazin-4-ium perchlorates were explored, providing insights into the reactivity and potential applications of this compound class in the development of new materials or pharmaceuticals (Arakawa et al., 1977).

Biological Evaluation

  • Some pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives showed promising antimicrobial activity, indicating the potential of 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine derivatives in antimicrobial drug development (Sayed et al., 2006).

Anticancer Activities

  • A study on the high-pressure synthesis of anti-cancer active thiazolo[4,5-c]pyridazines via the [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones showed that certain derivatives exhibit high cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ibrahim & Behbehani, 2020).

Antimicrobial Agents

  • Novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, including derivatives with urea and thiourea functionalities, demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive strains, and showed appreciable growth inhibitory activity against Candida albicans. This suggests their potential as antimicrobial agents (Faidallah et al., 2013).

properties

IUPAC Name

4-chloro-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c1-7-14-10-11(17-7)9(15-16-12(10)13)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFSKPPPHAGFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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